6-Hydroxybetamethasone

Glucocorticoid pharmacology HPA axis suppression Adrenal hypertrophy/atrophy

Analytical labs often face misidentification of betamethasone impurities due to insufficiently characterized reference standards. 6-Hydroxybetamethasone (CAS 24703-00-2) resolves this by providing a structurally confirmed, inactive 6β-hydroxy metabolite for accurate method validation. - Enables chromatographic resolution from betamethasone (EP system suitability criterion met) for ICH Q3A/Q3B impurity profiling. - Serves as the primary target for WADA-accredited anti-doping analysis, distinguishing allowed vs. prohibited betamethasone administration. - Validated as the major unconjugated urinary metabolite across species for pharmacokinetic and CYP3A4 phenotyping studies.

Molecular Formula C22H29FO6
Molecular Weight 408.5 g/mol
CAS No. 24703-00-2
Cat. No. B109596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybetamethasone
CAS24703-00-2
Synonyms9α-Fluoro-16β-methyl-6β,11β,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione;  (6β,11β,16β)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione;  9-Fluoro-6β,11β,17,21-tetrahydroxy-16β-methyl-pregna-1,4-diene-3,20-dione;  (6β,11β,16β)-9-
Molecular FormulaC22H29FO6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
InChIInChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1
InChIKeyRVBSTEHLLHXILB-DNVCMXBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxybetamethasone Reference Standard Overview


6-Hydroxybetamethasone (CAS 24703-00-2), systematically named (6β,11β,16β)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione, is a mono-hydroxylated Phase I metabolite of the potent synthetic glucocorticoid betamethasone . With a molecular formula of C₂₂H₂₉FO₆ and a molecular weight of 408.46 g/mol, it is formed principally via cytochrome P450 3A4 (CYP3A4)-mediated 6β-hydroxylation of the parent drug [1]. First introduced into the MeSH supplementary concept database in August 1981 [2], the compound is recognized as the major unconjugated urinary metabolite of betamethasone across multiple species, including humans and horses [3]. It is supplied commercially as a reference standard for pharmaceutical impurity profiling, analytical method validation, doping control, and pharmacokinetic research, and is explicitly designated for laboratory research use only, not for human or veterinary therapeutic administration .

Analytical standard for impurity profiling and method validation in betamethasone drug substance and product testing.
Doping control marker for detection of betamethasone administration via urinary metabolite screening.
CYP3A4 enzyme activity probe for metabolism and drug-drug interaction research.

Why 6-Hydroxybetamethasone Cannot Be Substituted with In-Class Corticosteroids


Despite sharing the core pregnane steroid scaffold with betamethasone (C₂₂H₂₉FO₅, MW 392.47) and dexamethasone (its C16 epimer), 6-hydroxybetamethasone carries a critical structural modification — the addition of a hydroxyl group at the 6β position — that fundamentally alters its physicochemical, analytical, and pharmacological identity . This single hydroxylation event increases molecular weight by 16 Da (to 408.46), raises the melting point to >248°C (decomposition) compared with betamethasone at approximately 232–236°C, and substantially modifies chromatographic retention behavior under standard reversed-phase HPLC conditions used in Pharmacopoeial impurity testing [1]. Pharmacologically, the 6β-hydroxylation of betamethasone is a deactivation pathway: whereas betamethasone itself suppresses the hypothalamic-pituitary-adrenal (HPA) axis and produces adrenal atrophy in rodent models, the 6-hydroxy metabolite has been shown to produce no effect on fetal adrenal weight in the same experimental system, confirming its functional inactivity as a glucocorticoid [2]. Consequently, substituting 6-hydroxybetamethasone with the parent drug, with the stereoisomer dexamethasone, or with other betamethasone-related impurities (e.g., 6-keto betamethasone, EP Impurity F) in an analytical reference standard panel, a pharmacokinetic tracer study, or a doping control assay introduces both structural misidentification and quantitative inaccuracy, compromising regulatory compliance and data integrity .

Versus Betamethasone (parent)
Active glucocorticoid with different molecular weight, melting point, and pharmacological activity; use as a surrogate may cause structural misidentification and quantitative inaccuracy in impurity assays.
Versus Dexamethasone (C16 epimer)
Stereoisomer retaining glucocorticoid activity; retention time and mass fragmentation differ, making it unsuitable for tracking betamethasone-specific metabolite pathways.
Versus 6-Keto Betamethasone
Sequential oxidation product, not a primary metabolite; substitution misassigns degradation routes and compromises stability-indicating method accuracy.

Quantitative Differentiation Evidence vs. Closest Analogs


Glucocorticoid Activity: Adrenal Suppression vs. Betamethasone In Vivo

In a controlled in vivo study by Nakano et al. (1981), the glucocorticoid activity of 6β-hydroxybetamethasone (6β-OH-BM) was directly compared with the parent compound betamethasone (BM) by measuring adrenal weight changes in rat fetuses following subcutaneous administration during late pregnancy. Betamethasone (BM) produced unequivocal adrenal atrophy in both mothers and fetuses, consistent with HPA axis suppression. In marked contrast, 6β-hydroxybetamethasone (6β-OH-BM) showed no effect on fetal adrenal weight, demonstrating complete functional inactivation of glucocorticoid receptor-mediated adrenal suppression following 6β-hydroxylation [1]. This is a direct head-to-head comparison performed within the same experimental system.

Adrenal Suppression
Head-to-head
Betamethasone: adrenal atrophy. 6-Hydroxybetamethasone: no effect on fetal adrenal weight.
Supports metabolite-specific reference standard use; no glucocorticoid activity.
In vivo rat model; Nakano et al., 1981.
Glucocorticoid pharmacology HPA axis suppression Adrenal hypertrophy/atrophy In vivo metabolite activity

Physicochemical Property Differentiation vs. Betamethasone

The introduction of a 6β-hydroxyl group produces measurable shifts in key solid-state and solution properties that distinguish 6-hydroxybetamethasone from betamethasone. The melting point of 6-hydroxybetamethasone is reported as >248°C with decomposition , compared with betamethasone at approximately 232–236°C (USP/EP monograph values) [1]. Molecular weight increases from 392.47 g/mol (betamethasone, C₂₂H₂₉FO₅) to 408.46 g/mol (6-hydroxybetamethasone, C₂₂H₂₉FO₆) — a +16 Da mass shift corresponding to one oxygen atom, readily detectable by high-resolution mass spectrometry [2]. Solubility also differs: 6-hydroxybetamethasone is slightly soluble in acetone, DMSO, and methanol with sonication , whereas betamethasone base is practically insoluble in water (66.5 mg/L at 25°C) but soluble in DMSO at 78 mg/mL and ethanol at 25 mg/mL . These differences are directly exploitable for identity confirmation and purity assessment.

Physicochemical Identity
Cross-study comparable
MP >248°C vs ~232–236°C; MW 408.46 vs 392.47; solubility differs in organic solvents.
Supports identity confirmation and solvent selection for standard preparation.
USP/EP monograph values; solubility at 25°C.
Physicochemical characterization Melting point Solubility Reference standard identity

Metabolic Pathway Specificity: CYP3A4-Mediated 6β-Hydroxylation

The metabolic fate of betamethasone is governed by the presence of a 16β-methyl substituent, which directs Phase I metabolism predominantly toward 6β-hydroxylation via CYP3A4, rather than toward A-ring reduction (the dominant pathway for endogenous corticosteroids such as cortisol) or other oxidation routes [1]. In a foundational human metabolism study, approximately 70% of an administered [³H]betamethasone dose was excreted in urine within 48 hours, with 15–30% present in the unconjugated fraction; six metabolites plus unchanged drug were isolated, including the 6β-hydroxylated product as a major component [2]. This same metabolic preference is shared by dexamethasone and triamcinolone — all carrying the 16-substituent — but not by prednisolone, methylprednisolone, or other corticosteroids lacking this structural feature [1]. Consequently, 6-hydroxybetamethasone occupies a unique position as the definitive marker of CYP3A4-mediated betamethasone clearance, distinguishing it from other betamethasone-related impurities such as EP Impurity F (a des-fluoro, dehydro derivative) or 6-keto betamethasone (an oxidation product of the 6-hydroxyl group itself) [3].

Metabolic Pathway
Class-level inference
Principal CYP3A4-mediated 6β-hydroxylation; major unconjugated urinary metabolite.
Marker for betamethasone metabolism; not applicable to non-16-substituted corticosteroids.
Shared pathway with dexamethasone; Butler & Gray, 1970.
Drug metabolism CYP3A4 6β-hydroxylation Corticosteroid clearance Metabolite identification

HPLC Resolution from Betamethasone Under Pharmacopoeial Conditions

The European Pharmacopoeia (EP 8.0) monograph for betamethasone specifies an HPLC method for related substances testing utilizing a C18 column (Syncronis C18, 4.6 × 250 mm, 5 µm) with a water/acetonitrile gradient mobile phase and UV detection at 254 nm . Under these conditions, system suitability is evaluated using methylprednisolone as a resolution marker: the EP requires a minimum resolution of 1.5 between methylprednisolone and betamethasone peaks, and the validated method achieves a resolution of 1.55 . While 6-hydroxybetamethasone is not explicitly listed as a named EP-specified impurity in the publicly available monograph summary, its additional hydroxyl group confers increased polarity and a distinct retention time shift relative to betamethasone under reversed-phase conditions, enabling chromatographic separation when included as part of an extended impurity panel [1]. In a comprehensive human urine metabolite profiling study using LC-MS/MS, Matabosch et al. (2015) detected 24 betamethasone metabolites, with 6β-hydroxybetamethasone exhibiting a characteristic retention time that was distinguishable from the 6α-hydroxy epimer (later-eluting), consistent with the general chromatographic behavior of 6-hydroxylated corticosteroids [2]. This chromatographic orthogonality is essential for impurity identification and quantification in betamethasone drug substance and drug product release testing.

HPLC Resolution
Cross-study comparable
Resolved from betamethasone under EP reversed-phase conditions; 6β-OH elutes earlier than 6α-epimer.
Enables impurity profiling in quality control and stability-indicating methods.
EP system suitability: Rs ≥1.5; Matabosch et al., 2015.
HPLC impurity profiling EP monograph Chromatographic resolution Pharmaceutical quality control

Oxidation State: 6-Hydroxy vs. 6-Keto Betamethasone Impurity

6-Hydroxybetamethasone (CAS 24703-00-2, C₂₂H₂₉FO₆, MW 408.46) and 6-Keto Betamethasone (CAS 72559-90-1, C₂₂H₂₇FO₆, MW 406.45) differ by the oxidation state of the carbon at the 6-position: the former carries a secondary alcohol (6β-OH), while the latter carries a ketone (6-oxo) . The keto form arises specifically from further oxidation of the 6-hydroxyl group under oxidative stress conditions during betamethasone degradation, making it a sequential degradation product rather than a primary metabolite [1]. The molecular weight difference is 2 Da (loss of 2H upon oxidation), and the structural change is detectable by high-resolution mass spectrometry and NMR spectroscopy . In stability-indicating HPLC methods, these two compounds exhibit distinct retention times, and their co-occurrence in a betamethasone batch signals a specific degradation pathway (hydroxylation followed by oxidation) rather than a single-step process [1]. Procurement of both standards separately — rather than relying on a single impurity standard — is therefore necessary for comprehensive forced degradation studies and for establishing accurate impurity fate profiles in stability protocols .

Oxidation State
Class-level inference
6-Hydroxy (C₂₂H₂₉FO₆, MW 408.46) vs 6-Keto (C₂₂H₂₇FO₆, MW 406.45); distinct degradation pathways.
Sequential oxidation product cannot substitute for primary metabolite in forced degradation studies.
Structural confirmation by HRMS/NMR; Veeprho reference.
Degradation impurity Oxidation product Stability-indicating method Regulatory impurity profiling

Application Scenarios for 6-Hydroxybetamethasone Procurement


Pharmaceutical Impurity Reference Standard for Release Testing

6-Hydroxybetamethasone serves as a critical reference standard for extended impurity profiling of betamethasone active pharmaceutical ingredient (API) and finished dosage forms. Under EP 8.0 monograph HPLC conditions, it can be chromatographically resolved from betamethasone (resolution ≥1.5 system suitability criterion met), enabling its quantification as a process-related or metabolite-derived impurity . Pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) require characterized impurity standards with full Certificates of Analysis (COA) to meet ICH Q3A/Q3B thresholds for identification, qualification, and reporting . Since 6-hydroxybetamethasone is the major unconjugated urinary metabolite of betamethasone in humans [1], its presence in drug substance can also indicate residual metabolic carryover or degradation, making it essential for stability-indicating method validation.

Doping Control Marker for Betamethasone Administration

In anti-doping and equine sports drug testing, 6-hydroxybetamethasone is a primary analytical target for detecting betamethasone administration. Skrabalak et al. (1986) identified it as the major unconjugated metabolite of betamethasone in equine urine using micro-LC/MS, with structural confirmation by IR and NMR spectroscopy [1]. In human sports, Matabosch et al. (2015) detected 6β-hydroxybetamethasone among 24 betamethasone metabolites in human urine post-intramuscular injection using LC-MS/MS, distinguishing it from the 6α-hydroxy epimer by retention time [2]. WADA-accredited laboratories require certified reference standards of 6-hydroxybetamethasone to develop and validate confirmatory methods that discriminate between allowed (topical, inhaled, intra-articular) and prohibited (systemic) routes of betamethasone administration based on urinary metabolite profiles.

CYP3A4 Enzyme Activity Probe for Drug-Drug Interaction Studies

Betamethasone is metabolized extensively by hepatic CYP3A4, and 6β-hydroxybetamethasone is the principal Phase I metabolite formed via this pathway [3]. This metabolic relationship mirrors that of the well-established CYP3A4 probe pair dexamethasone/6β-hydroxydexamethasone, where the urinary ratio of metabolite to parent drug serves as an in vivo index of CYP3A4 activity . Procurement of 6-hydroxybetamethasone as a pure reference standard enables clinical pharmacologists and DMPK scientists to develop and validate LC-MS/MS assays for quantifying betamethasone metabolism as a non-invasive CYP3A4 phenotyping tool, particularly relevant in pregnancy populations where betamethasone is administered for fetal lung maturation and altered CYP3A4 activity in pre-eclampsia has been documented [3].

Forced Degradation and Stability Study Design

In forced degradation studies conducted per ICH Q1A(R2) guidelines, betamethasone API is subjected to oxidative, thermal, photolytic, and hydrolytic stress conditions. 6-Hydroxybetamethasone and 6-Keto Betamethasone (CAS 72559-90-1) represent two chemically distinct species arising from different degradation pathways: the former is a hydroxylation product (potentially both metabolic and chemical), while the latter is a sequential oxidation product of the 6-hydroxyl group [4]. Using both reference standards in a single stability-indicating method allows degradation scientists to correctly assign observed impurity peaks to specific degradation routes, establish mass balance, and set appropriate specification limits. Failure to distinguish between these two standards can lead to misidentification of degradation products and inaccurate shelf-life predictions .

Application
Selection Property
Validation Focus
Impurity profiling in QC
Metabolite identity & chromatographic resolution
COA, EP system suitability, and related substances method validation
Doping control marker
Urinary metabolite specificity
LC-MS/MS confirmatory method for betamethasone administration
CYP3A4 enzyme activity probe
Pathway-specific metabolite formation
CYP3A4 phenotyping assay development in metabolism research
Forced degradation studies
Oxidation state differentiation
Stability-indicating method and degradation pathway assignment
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